Iridal

Antimalarial drug discovery Natural product pharmacology Chloroquine resistance

Researchers requiring a natural triterpenoid scaffold with validated antiplasmodial and cytotoxic activity for drug discovery programs often face limited supply of authentic, well-characterized material. Iridal (CAS 86293-29-0) addresses this gap as a high-purity, plant-derived monocyclic triterpenoid sourced directly from Iridaceae species. • Antiplasmodial potency: IC₅₀ 1.8-26.0 μg/mL against chloroquine-resistant P. falciparum strains. • Cytotoxic profile: IC₅₀ 0.1-5.3 μg/mL on A2780 & K562 lines, less affected by MDR than doxorubicin. • Research-grade purity (≥95%) with full Certificate of Analysis; suitable for SAR and biophysical studies.

Molecular Formula C30H50O3
Molecular Weight 458.72
CAS No. 86293-29-0
Cat. No. B600493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridal
CAS86293-29-0
Molecular FormulaC30H50O3
Molecular Weight458.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridal: Monocyclic Triterpenoid Profile


Iridal (CAS 86293-29-0) is the founding member of the iridal-type triterpenoids, a class of squalene-derived secondary metabolites uniquely characteristic of Iridaceous plants such as *Iris germanica*, *Belamcanda chinensis*, and *Iris tectorum* [1]. With a molecular formula of C₃₀H₅₀O₃ and molecular weight of 458.72 g/mol, iridal possesses a monocyclic cyclohexane core bearing a homofarnesyl side chain, representing the biosynthetic precursor to more structurally complex cycloiridals, spiroiridals, and polycycloiridals [2]. Unlike synthetic small-molecule probes, iridal is a plant-derived natural product that exhibits a distinct multi-target pharmacological profile, including in vitro antiplasmodial activity against chloroquine-resistant *Plasmodium falciparum* (IC₅₀ 1.8–26.0 μg/mL) and cytotoxicity toward human tumor cell lines A2780 and K562 [3][4]. Its procurement is therefore relevant for investigators seeking a natural triterpenoid scaffold with demonstrated biological activity that diverges from both conventional antimalarial agents and standard chemotherapeutics.

Monocyclic triterpenoid scaffold
Plant-derived natural product
Reported antiplasmodial and cytotoxic activities
Biosynthetic precursor to cycloiridals

Iridal Specificity


Generic substitution of iridal with other triterpenoids or even closely related iridal-type analogues is not scientifically justified due to the profound structure-activity relationships governing this compound class. Iridal-type triterpenoids exhibit a unique monocyclic scaffold with a specific stereochemical configuration at four adjacent asymmetric centers, including two quaternary carbons, which is critical for biological target engagement [1]. Unlike the peroxide-bond-dependent mechanism of artemisinin-class antimalarials, iridal's antiplasmodial activity operates through a distinct, though not yet fully elucidated, mode of action that may circumvent established resistance pathways [2]. Furthermore, iridal demonstrates a differentiated cytotoxicity profile compared to doxorubicin, with preliminary evidence suggesting reduced susceptibility to multidrug resistance (MDR) efflux mechanisms [3]. Within the iridal family itself, minor structural modifications—such as cyclization of the homofarnesyl chain to form cycloiridals or spiroiridals—dramatically alter membrane integration behavior and bioactivity [4]. Consequently, substitution with generic terpenoids, other iridal analogues, or synthetic alternatives lacking the precise monocyclic iridal architecture will not yield equivalent experimental outcomes, necessitating the procurement and use of authentic iridal (CAS 86293-29-0) for reproducible and interpretable research.

1 Stereochemistry at four asymmetric centers is not conserved in generic triterpenoids; scaffold geometry likely governs target engagement.
2 Antiplasmodial mechanism differs from peroxide-dependent agents; activity may not transfer to other antimalarial chemotypes.
3 Cytotoxicity and MDR response profile diverge from doxorubicin; direct substitution can alter cell-model endpoints and resistance readouts.

Iridal Comparative Evidence


Antiplasmodial Activity in Chloroquine-Resistant Malaria

Iridal exhibits in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*, with activity comparable to extracts from *Azadirachta indica* (neem), a reference standard in phytomedicine for malaria [1]. This positions iridal as a natural triterpenoid with potential utility distinct from synthetic peroxide-based antimalarials, whose activity is mechanistically linked to the peroxide bond [2].

Antiplasmodial activity
IC₅₀ 1.8–26.0 μg/mL; comparable to A. indica extracts
Supports chloroquine-resistant malaria screening context
Peroxide-independent mechanism; cross-study comparison level
Antimalarial drug discovery Natural product pharmacology Chloroquine resistance

Cytotoxicity in A2780 and K562 Cancer Cells

Iridal, as a member of the iridal class of triterpenoids, demonstrates cytotoxicity against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines, including both drug-sensitive and drug-resistant variants. The tested iridals exhibited IC₅₀ values ranging from 0.1 to 5.3 μg/mL, with some compounds showing greater potency than the standard chemotherapeutic doxorubicin [1]. Critically, the cytotoxic effects of iridals appear less attenuated by multidrug resistance (MDR) mechanisms compared to doxorubicin or taxol, suggesting a potential advantage in MDR-expressing tumor models [1].

Cytotoxicity A2780/K562
IC₅₀ 0.1–5.3 μg/mL; less attenuated by MDR than doxorubicin
Supports MDR cell-model endpoint review
Iridals class data; doxorubicin comparison context
Cancer pharmacology Multidrug resistance Triterpenoid cytotoxicity

Antioxidant Activity in Lipid Peroxidation

While direct antioxidant data for the parent compound iridal are limited, iridal-type triterpenoid analogues with 6/5/6-fused carbon skeletons isolated from *Belamcanda chinensis* exhibit quantifiable inhibition of Fe²⁺/cysteine-induced liver microsomal lipid peroxidation. Compounds 2 and 3 demonstrated 51.95% and 54.52% inhibition, respectively, at a concentration of 10 μM [1]. This suggests that the iridal scaffold possesses intrinsic antioxidant capacity that may be modifiable through structural variation.

Lipid peroxidation inhibition
Class-level
51.95–54.52% inhibition at 10 μM
Supports antioxidant assay context
Iridal-type analogue data; Fe²⁺/cysteine microsomal model
Oxidative stress Lipid peroxidation Natural antioxidants

Membrane Fluidity Modulation vs Cholesterol

Cycloiridals (iripallidal and iriflorental), which are biosynthetically derived from the monocyclic iridal core, integrate into phosphatidylcholine membranes and modify membrane fluidity and phase-transition patterns. These effects were compared directly to cholesterol, revealing that cycloiridals produce distinct alterations in membrane physical parameters as measured by electron spin resonance [1]. While this evidence derives from cycloiridals rather than the parent monocyclic iridal, it establishes the iridal scaffold's capacity for membrane integration—a property that may contribute to the observed biological activities and differs mechanistically from cholesterol's effects.

Membrane fluidity vs cholesterol
Class-level
Cycloiridals alter DMPC fluidity patterns distinct from cholesterol
Membrane integration assay context
Qualitative ESR profiles; cycloiridal model compounds
Membrane biophysics Sterol analogues Lipid bilayer

Iridal Application Scenarios


Antimalarial Drug Discovery for Resistant Malaria

Iridal is suitable for inclusion in antimalarial screening cascades targeting chloroquine-resistant *Plasmodium falciparum* strains, given its demonstrated in vitro antiplasmodial activity (IC₅₀ 1.8–26.0 μg/mL) and in vivo efficacy in murine *P. vinckei* models (ED₅₀ ~85 mg/kg/day, i.p.) [1]. Its activity, comparable to *Azadirachta indica* reference extracts, supports its use as a natural product comparator or lead scaffold in malaria drug discovery programs, particularly for investigating mechanisms distinct from peroxide-bond-dependent artemisinin derivatives [1].

Cancer Pharmacology: MDR Studies in A2780/K562

Investigators studying multidrug resistance in ovarian and leukemia cancer models should consider iridal and its analogues based on the documented IC₅₀ range of 0.1–5.3 μg/mL against A2780 and K562 cell lines, including MDR-expressing variants [2]. The observation that iridal cytotoxicity is less affected by MDR than doxorubicin or taxol positions this compound class as a valuable tool for probing resistance mechanisms and evaluating alternative chemotherapeutic strategies [2].

Oxidative Stress: Lipid Peroxidation Inhibition

The iridal chemotype, as demonstrated by structurally related 6/5/6-fused analogues, exhibits quantifiable inhibition of Fe²⁺/cysteine-induced lipid peroxidation (51.95–54.52% at 10 μM) [3]. Researchers investigating natural product antioxidants or membrane-protective agents may employ iridal as a reference compound for structure-activity relationship studies aimed at optimizing antioxidant potency within this triterpenoid family [3].

Membrane Biophysics: Fluidity and Integration

Cycloiridals derived from the iridal core integrate into phosphatidylcholine bilayers and modulate membrane fluidity in a manner distinct from cholesterol [4]. Iridal and its cyclized derivatives are therefore applicable in biophysical studies of plant triterpenoid-membrane interactions, with potential relevance to understanding the ecological functions of these compounds as membrane constituents in Iridaceous plants [4].

Application
Selection Property
Validation Focus
Antimalarial screening
Reported antiplasmodial activity
Chloroquine-resistant strain assays
Cancer cell-model studies
MDR-context cytotoxicity
A2780/K562 endpoint review
Oxidative stress research
Lipid peroxidation inhibition
Microsomal peroxidation assay context
Membrane biophysics
Membrane integration behavior
Fluidity and phase-transition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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